molecular formula C10H12O3 B142987 methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS No. 128310-70-3

methyl 4-[(1R)-1-hydroxyethyl]benzoate

Cat. No. B142987
M. Wt: 180.2 g/mol
InChI Key: KAXLTAULVFFCNL-SSDOTTSWSA-N
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Description

Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a chemical compound with the CAS Number: 129446-47-5 . It has a molecular weight of 180.2 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of methyl 4-[(1R)-1-hydroxyethyl]benzoate is C10H12O3 . The InChI Code is 1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 .


Physical And Chemical Properties Analysis

The boiling point of methyl 4-[(1R)-1-hydroxyethyl]benzoate is predicted to be 295.5±15.0 °C . The compound has a predicted density of 1.137±0.06 g/cm3 . The pKa is predicted to be 14.05±0.20 .

Safety And Hazards

The safety information available indicates that methyl 4-[(1R)-1-hydroxyethyl]benzoate is a combustible liquid . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4-[(1R)-1-hydroxyethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(1R)-1-hydroxyethyl]benzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-acetylbenzoate (1.78 g, 10 mmol) in ethanol (100 mL) was added sodium borohydride (0.76 g, 20 mmol) in portions at 0° C. The mixture was stirred for 30 minutes and warmed to 20° C. Then the mixture was stirred at the same temperature for 12 hours. After that, the mixture was concentrated in vacuo to give methyl 4-(1-hydroxyethyl)benzoate (1.54 g, 85%).
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1.78 g
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0.76 g
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100 mL
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Synthesis routes and methods III

Procedure details

71.2 g (0.4 mol) of methyl 4-acetylbenzoate, 300 ml tetrahydrofuran and 100 ml of ethanol were supplied into a four-necked flask equipped with a stirrer and a thermometer. Then 7.6 g (0.2 mol) of sodium boron hydride was added at 15°-25° C. over a period of 3 hours. The mixture was maintained at the same temperature for 5 hours and the resulting reaction solution was poured into ice-water and extracted twice with 400 ml of ethyl acetate. The organic layer was concentrated under reduced pressure to obtain 71.0 g of methyl 4-(1-hydroxyethyl)benzoate (IIII-1) in a 98.6% yield.
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71.2 g
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300 mL
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100 mL
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7.6 g
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ice water
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-Acetyl-benzoic acid methyl ester (5.0 g, 28.06 mmol) in MeOH (25 mL) at 0° C., was added sodium borohydride (NaBH4) (2.12 g, 56.12 mmol), the reaction mixture was stirred at rt for 3 h. The solvent was removed under reduced pressure, was diluted with H2O, the reaction mixture was extracted with ethyl acetate (150 mL), dried over Na2SO4 and concentrated under reduced pressure. The crude product was dried under vacuum for 3 h to afford 4-(1-hydroxy-ethyl)-benzoic acid methyl ester (4.9 g, 99%): 1H NMR (300 MHz, CDCl3): δ 8.0 (d, J=7.8 Hz, 2H), 7.47 (d, J=8.1 Hz, 2H), 5.20 (q, J=6.9 Hz, 1H), 3.91 (s, 3H), 2.02 (d, J=7.2, Hz, 3H). TLC conditions: Uniplate silica gel, 250 microns; mobile phase=ethyl acetate-hexanes (1:2); R1=0.5.
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5 g
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2.12 g
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25 mL
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